molecular formula C13H16O4 B047051 Mono(1,2-dimethylpropyl) phthalate CAS No. 198284-10-5

Mono(1,2-dimethylpropyl) phthalate

Cat. No.: B047051
CAS No.: 198284-10-5
M. Wt: 236.26 g/mol
InChI Key: AJRMLQSJNSDUHW-UHFFFAOYSA-N
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Description

Mono(1,2-dimethylpropyl) phthalate is an organic compound with the chemical formula C13H16O4 It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastic products

Scientific Research Applications

Mono(1,2-dimethylpropyl) phthalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

Phthalates, including Mono(1,2-dimethylpropyl) phthalate, are known to be endocrine-disrupting chemicals . They can interfere with hormone synthesis, transport, and metabolism . Phthalates can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Safety and Hazards

Sigma-Aldrich provides Mono(1,2-dimethylpropyl) phthalate as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Phthalates, including Mono(1,2-dimethylpropyl) phthalate, have been associated with various health risks . Future studies should involve frequent biomonitoring to accurately estimate human exposure to phthalates, which will contribute to health risk assessments of human exposure to phthalates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(1,2-dimethylpropyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1,2-dimethylpropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and 1,2-dimethylpropanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Mono(1,2-dimethylpropyl) phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid and other carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Comparison with Similar Compounds

Mono(1,2-dimethylpropyl) phthalate can be compared to other phthalate esters such as:

  • Dimethyl phthalate (DMP)
  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to other phthalates, it may exhibit different reactivity and interactions with biological systems, making it a compound of interest for specialized applications.

Properties

IUPAC Name

2-(3-methylbutan-2-yloxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRMLQSJNSDUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198284-10-5
Record name Mono(1,2-dimethylpropyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198284105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONO(1,2-DIMETHYLPROPYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C1881FM43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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